Scopolamine hydrobromide

Description

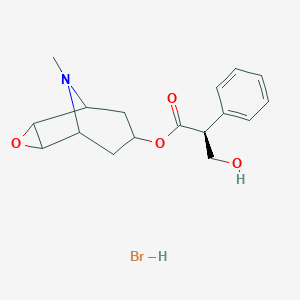

Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

[Acetylcholine] (ACh) is a neurotransmitter that can signal through ligand-gated cation channels (nicotinic receptors) and G-protein-coupled muscarinic receptors (mAChRs). ACh signalling via mAChRs located in the central nervous system (CNS) and periphery can regulate smooth muscle contraction, glandular secretions, heart rate, and various neurological phenomena such as learning and memory. mAChRs can be divided into five subtypes, M1-M5, expressed at various levels throughout the brain. Also, M2 receptors are found in the heart and M3 receptors in smooth muscles, mediating effects apart from the direct modulation of the parasympathetic nervous system. While M1, M3, and M5 mAChRs primarily couple to Gq proteins to activate phospholipase C, M2 and M4 mainly couple to Gi/o proteins to inhibit adenylyl cyclase and modulate cellular ion flow. This system, in part, helps to control physiological responses such as nausea and vomiting. Scopolamine acts as a non-selective competitive inhibitor of M1-M5 mAChRs, albeit with weaker M5 inhibition; as such, scopolamine is an anticholinergic with various dose-dependent therapeutic and adverse effects. The exact mechanism(s) of action of scopolamine remains poorly understood. Recent evidence suggests that M1 (and possibly M2) mAChR antagonism at interneurons acts through inhibition of downstream neurotransmitter release and subsequent pyramidal neuron activation to mediate neurological responses associated with stress and depression. Similar antagonism of M4 and M5 receptors is associated with potential therapeutic benefits in neurological conditions such as schizophrenia and substance abuse disorders. The significance of these observations to scopolamine's current therapeutic indications of preventing nausea and vomiting is unclear but is linked to its anticholinergic effect and ability to alter signalling through the CNS associated with vomiting. Although other antimuscarinics have been used in the prevention of motion sickness, it appears that scopolamine is most effective. Scopolamine apparently corrects some central imbalance of acetylcholine and norepinephrine that may occur in patients with motion sickness. It has been suggested that antimuscarinics may block the transmission of cholinergic impulses from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center; these effects result in prevention of motion-induced nausea and vomiting. The sole active agent of Transderm Scoop is scopolamine, a belladonna alkaloid with well known pharmacological properties. It is an anticholinergic agent which acts: i) as a competitive inhibitor at postganglionic muscarinic receptor sites of the parasympathetic nervous system, and ii) on smooth muscles that respond to acetylcholine but lack cholinergic innervation. It has been suggested that scopolamine acts in the central nervous system (CNS) by blocking cholinergic transmission from the vestibular nuclei to higher centers in the CNS and from the reticular formation to the vomiting center. |

|---|---|

CAS No. |

114-49-8 |

Molecular Formula |

C17H21NO4.BrH C17H22BrNO4 |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

[(1R,2R,4S,5S)-9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;hydrobromide |

InChI |

InChI=1S/C17H21NO4.BrH/c1-18-13-7-11(8-14(18)16-15(13)22-16)21-17(20)12(9-19)10-5-3-2-4-6-10;/h2-6,11-16,19H,7-9H2,1H3;1H/t11?,12?,13-,14+,15-,16+; |

InChI Key |

WTGQALLALWYDJH-BKODDQECSA-N |

impurities |

(1R,2R,4S,5S,7s)-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl (2S)-3-hydroxy-2-phenylpropanoate (norhyoscine); (1R,2R,4S,5S,7s)-9-methyl-3-oxa-9-azatricyclo[3.3.1.0(2,4)]non-7-yl 2-phenylprop-2-enoate (apohyoscine); (2RS)-3-hydroxy-2-phenylpropanoic acid (DL-tropic acid); hyoscyamine |

SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

Isomeric SMILES |

CN1[C@@H]2CC(C[C@H]1[C@H]3[C@@H]2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

Canonical SMILES |

CN1C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4.Br |

Color/Form |

Viscous liquid |

melting_point |

387 °F (decomposes) (NTP, 1992) |

Other CAS No. |

114-49-8 672-21-9 |

physical_description |

Scopolamine hydrobromide appears as colorless crystals or white powder or solid. Has no odor. pH (of 5% solution): 4-5.5. Slightly efflorescent in dry air. Bitter, acrid taste. (NTP, 1992) |

Pictograms |

Acute Toxic; Irritant; Health Hazard |

shelf_life |

The commercially available transdermal system of scopolamine should be stored at controlled room temperature between 20 and 25 °C. Scopolamine hydrobromide should be stored in tight, light-resistant containers. Scopolamine hydrobromide injections should be stored in light-resistant, single-dose or multiple-dose containers, preferably of USP Type I glass, at 15 to 30 °C; freezing of the injections should be avoided. Commercially available scopolamine hydrobromide soluble tablets should be stored at controlled room temperature (15 to 30 °C). SENSITIVE TO LIGHT & AIR. /HYDROBROMIDE TRIHYDRATE/ |

solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992) |

Synonyms |

Apo Dimenhydrinate Apo-Dimenhydrinate Aviomarin Biodramina Calm X Calm-X Cinfamar Contramareo Dimen Heumann Dimen Lichtenstein Dimenhydrinate Dimetabs Dinate Diphenhydramine Theoclate DMH Dramamine Dramanate Gravol Heumann, Dimen Lünopharm, Reisetabletten Lichtenstein, Dimen Marmine Motion Aid Motion-Aid Nausicalm Reisegold Reisetabletten Lünopharm Reisetabletten ratiopharm Reisetabletten Stada Reisetabletten-ratiopharm Rodovan RubieMen Stada, Reisetabletten Superpep Theoclate, Diphenhydramine Travel Well TripTone Vertigo Vomex Vertigo-Vomex Vomacur Vomex A Vomisin Wehamine |

vapor_pressure |

7.18X10-9 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Foundational & Exploratory

Pharmacokinetics and Bioavailability of Scopolamine Hydrobromide: A Technical Guide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the pharmacokinetic profile and bioavailability of scopolamine hydrobromide, a tropane alkaloid with significant applications in medicine, particularly for the prevention of motion sickness and postoperative nausea and vomiting.[1][2] The clinical utility of scopolamine is closely tied to its pharmacokinetic properties, which vary substantially depending on the route of administration.[3][4] This guide synthesizes key data on its absorption, distribution, metabolism, and excretion (ADME), details common experimental methodologies, and presents this information in a format tailored for scientific and drug development contexts.

Pharmacokinetic Profile

Scopolamine's journey through the body is characterized by rapid absorption via parenteral routes, extensive hepatic metabolism, and a variable bioavailability when administered orally.[5][6] Its clinical effectiveness and side-effect profile are directly influenced by these pharmacokinetic parameters.

Absorption

The absorption of scopolamine is highly dependent on the delivery method. It is well absorbed following intramuscular, subcutaneous, and transdermal administration.[6][7]

-

Oral (PO): Oral administration results in low and erratic bioavailability, largely due to significant first-pass metabolism in the liver.[1][5][8] Only about 2.6% of an oral dose is excreted unchanged in the urine, suggesting extensive metabolic breakdown before reaching systemic circulation.[3][8] Peak plasma concentrations are typically observed within an hour of ingestion.[3][4]

-

Intravenous (IV): As the reference for absolute bioavailability, IV administration ensures 100% of the drug enters systemic circulation, leading to a rapid onset of action.[9]

-

Intramuscular (IM) & Subcutaneous (SC): Both routes provide for rapid absorption.[7][10] Peak serum concentrations after subcutaneous injection are typically reached within 10 to 30 minutes.[11] The antiemetic effect following IM administration begins within 15-30 minutes.[7][12]

-

Transdermal (TD): The transdermal therapeutic system (TTS) is designed for prolonged, controlled release.[13] Following the application of a patch, scopolamine is detected in plasma within 4 hours, with peak concentrations achieved at approximately 24 hours.[14] The patch delivers about 1 mg of scopolamine over a 72-hour period, maintaining relatively constant plasma levels.[3][14]

-

Intranasal (IN): This route offers rapid absorption and significantly higher bioavailability compared to oral administration, bypassing first-pass metabolism.[15] Studies have shown an absolute intranasal bioavailability of approximately 83%.[15]

-

Sublingual: Research in animal models suggests sublingual administration can achieve high bioavailability (around 80%), offering a potential alternative for rapid onset.[16]

Distribution

Once absorbed, scopolamine is distributed throughout the body. It readily crosses the blood-brain barrier, which accounts for its central nervous system effects, and also crosses the placenta.[4][6] The mean volume of distribution (Vd) following intravenous administration has been reported as 1.4 ± 0.3 L/kg and 141.3 ± 1.6 L in different studies.[5][17]

Metabolism

Scopolamine is extensively metabolized, primarily in the liver.[1][6] The exact metabolic pathways have not been fully elucidated, but hepatic conjugation is believed to be the principal mechanism.[1][7]

-

Enzymatic Pathways: In vitro studies suggest that the cytochrome P450 subfamily, specifically CYP3A4, is involved in the oxidative demethylation of scopolamine.[3][7][18] Co-administration with grapefruit juice, a known CYP3A4 inhibitor, has been shown to significantly increase the area under the curve (AUC) of scopolamine, supporting the role of this enzyme in its metabolism.[3] Another relevant metabolic pathway is glucuronide conjugation.[3]

Excretion

The metabolites of scopolamine are primarily excreted in the urine.[1][7] A very small fraction of the administered dose is excreted as the unchanged drug. Following oral administration, only about 2.6% of nonmetabolized scopolamine is found in the urine.[3][8] After intravenous administration, the recovery of unchanged scopolamine in urine increases to approximately 30% after enzymatic hydrolysis of metabolites, indicating significant conjugation.[3] The elimination half-life is approximately 4.5 hours after IV or oral administration, though shorter half-lives have also been reported.[5][9][17]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound across various routes of administration as reported in the literature.

Table 1: Pharmacokinetic Parameters of this compound (Parenteral & Transdermal Routes)

| Route of Administration | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak) | Elimination Half-Life (t½) | AUC (Area Under the Curve) |

| Intravenous (IV) | 0.4 mg | 2909.8 ± 240.9 pg/mL[9] | ~5 minutes[10] | 4.5 ± 1.7 hours[9] | - |

| Intravenous (IV) | 0.5 mg (15 min infusion) | 5.00 ± 0.43 ng/mL[17] | - | 68.7 ± 1.0 minutes[17] | 369.4 ± 2.2 ng·min/mL[17] |

| Subcutaneous (SC) | 0.4 mg | 3.27 ng/mL[11] | 10 - 30 minutes[11] | ~220 minutes (~3.7 hours)[11] | - |

| Intramuscular (IM) | - | - | ~20 minutes[10] | - | - |

| Transdermal (TD) | 1 mg / 72 hours | 87 pg/mL (average)[14] | ~24 hours[14] | 9.5 hours (apparent)[10] | - |

Table 2: Pharmacokinetic Parameters of this compound (Enteral & Other Routes)

| Route of Administration | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak) | Bioavailability (%) | AUC (Area Under the Curve) |

| Oral (PO) | 0.4 mg | 528.6 ± 109.4 pg/mL[9] | 0.78 hours[15] | 10.7 - 48.2%[9] | - |

| Oral (PO) | 0.5 mg | 0.54 ± 0.1 ng/mL[1] | 23.5 ± 8.2 minutes[1] | 13 ± 1%[1] | 50.8 ± 1.76 ng·min/mL[1] |

| Intranasal (IN) | 0.4 mg | 1680 pg/mL[15] | 0.37 hours[15] | 83%[15] | - |

| Intranasal (IN) | 0.4 mg (pH 9.0) | 1308 ± 473 pg/mL[19] | 8.8 ± 2.5 minutes[19] | - | 70,740 ± 29,381 pg·min/mL[19] |

| Sublingual Spray | 100 µg/kg (rabbit model) | 1024.4 ± 177 ng/mL[16] | - | 79.8%[16] | 61067.6 ± 9605 ng·min/mL[16] |

Note: Values are presented as mean ± standard error or standard deviation where available. Direct comparison between studies should be made with caution due to differences in study design, analytical methods, and subject populations.

Experimental Protocols & Methodologies

The quantification of scopolamine in biological matrices is challenging due to the low circulating plasma concentrations. Highly sensitive analytical methods are required.

Study Design

Pharmacokinetic studies of scopolamine are often conducted in healthy adult volunteers to minimize variability.[5][11] Common designs include randomized, double-blind, placebo-controlled crossover studies, which allow each subject to serve as their own control, thereby reducing inter-individual variability.[11] A washout period of at least one week is typically implemented between different treatment arms.[20]

Sample Collection and Preparation

-

Biological Matrix: Blood is the most common matrix, collected into K3EDTA tubes at predetermined time points (e.g., pre-dose, and then at various intervals up to 120 hours post-dose).[21][22] Plasma is then separated by centrifugation.[21][22] Urine samples are also collected to assess excretion.[5]

-

Sample Preparation: Due to the low concentrations and complex matrix, an extraction step is crucial for accurate analysis.

-

Solid-Phase Extraction (SPE): This is a common technique where the sample is passed through a solid sorbent that retains the analyte. After washing away interferences, the purified scopolamine is eluted with a solvent.[23][24]

-

Liquid-Liquid Extraction (LLE): This method involves extracting scopolamine from the aqueous plasma sample into an immiscible organic solvent (e.g., a mixture of ethyl acetate and n-hexane).[21]

-

Protein Precipitation: A simpler method where a solvent like acetonitrile is added to the plasma sample to precipitate proteins, which are then removed by centrifugation.[22]

-

Analytical Quantification

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most widely used method for its high sensitivity and specificity.[3][23][25] The prepared sample is injected into a liquid chromatography system for separation on a C18 or similar column.[25][26] The separated analyte then enters a tandem mass spectrometer, which is operated in multiple reaction monitoring (MRM) mode for precise quantification.[21][23] This method can achieve a lower limit of quantification (LLOQ) as low as 5-20 pg/mL.[23][24]

-

Radioreceptor Assay: This method measures the concentration of a substance based on its ability to compete with a radiolabeled ligand for binding to specific receptors.[5][9] It is a sensitive technique but may be less specific than LC-MS/MS as it can also detect active metabolites.[20]

Visualizations: Workflows and Pathways

Diagram 1: General Pharmacokinetic Study Workflow

References

- 1. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DailyMed - SCOPOLAMINE patch, extended release [dailymed.nlm.nih.gov]

- 3. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetics and Oral Bioavailability of Scopolamine in Normal Subjects | Semantic Scholar [semanticscholar.org]

- 6. pdr.net [pdr.net]

- 7. Npc200302 | C17H21NO4 | CID 11968014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 10. medicine.com [medicine.com]

- 11. Pharmacokinetics and pharmacodynamics of scopolamine after subcutaneous administration [pubmed.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. Transdermal scopolamine for prevention of motion sickness : clinical pharmacokinetics and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. accessdata.fda.gov [accessdata.fda.gov]

- 15. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. Scopolamine - Wikipedia [en.wikipedia.org]

- 19. Effects of pH and dose on nasal absorption of this compound in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Rapid LC-MS/MS method for determination of scopolamine in human plasma [pharmacia.pensoft.net]

- 22. public.pensoft.net [public.pensoft.net]

- 23. Determination of scopolamine in human serum and microdialysis samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. waters.com [waters.com]

- 25. Determination of Scopolamine Distribution in Plasma and Brain by LC-MS/MS in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 26. This compound trihydrate: Topics by Science.gov [science.gov]

Scopolamine hydrobromide as a nonselective muscarinic receptor antagonist

An In-depth Technical Guide to Scopolamine Hydrobromide as a Nonselective Muscarinic Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a tropane alkaloid derived from plants of the Solanaceae family, functioning as a potent, non-selective, and competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1] Structurally similar to the endogenous neurotransmitter acetylcholine, scopolamine blocks its action at all five receptor subtypes (M1-M5), leading to a wide range of effects in both the central and peripheral nervous systems.[1][2][3] This property makes it an invaluable tool in neuroscience research for inducing transient cognitive deficits, particularly in learning and memory, thereby creating widely used animal models of dementia and Alzheimer's disease.[4][5][6][7] Clinically, it is primarily used for the prevention of motion sickness and postoperative nausea and vomiting.[1][8][9] This guide provides a comprehensive technical overview of this compound, detailing its binding profile, mechanism of action, associated signaling pathways, and standard experimental protocols for its use in research settings.

Mechanism of Action

Scopolamine exerts its effects by competitively binding to muscarinic acetylcholine receptors, thereby inhibiting the binding and subsequent signal transduction of acetylcholine.[1][3] This antagonism is not specific to any single subtype; scopolamine demonstrates high affinity for all five muscarinic receptors (M1, M2, M3, M4, and M5).[2][10]

-

Central Nervous System (CNS): In the CNS, M1 receptors are highly expressed in brain regions critical for cognitive functions like the hippocampus and cortex.[11] Scopolamine's blockade of M1 receptors is strongly linked to its ability to produce temporary impairments in attention, learning, and memory.[2][12] This makes it a standard pharmacological tool for modeling cognitive dysfunction in preclinical studies.[4][5][13]

-

Peripheral Nervous System (PNS): In the periphery, scopolamine's antagonism of mAChRs leads to classic anticholinergic effects. Blockade of M2 receptors in the heart can affect heart rate, while antagonism at M3 receptors in exocrine glands and smooth muscle results in reduced salivation and gastrointestinal motility.[2][3] Its effectiveness in preventing motion sickness is attributed to its action on the vestibular system and the vomiting center in the brainstem.[3]

Receptor Binding and Pharmacokinetics

The efficacy of scopolamine as a nonselective antagonist is quantified by its binding affinity (Ki) for each muscarinic receptor subtype. The lower the Ki value, the higher the binding affinity.

Data Presentation: Quantitative Data Summary

Table 1: Binding Affinity (Ki) of Scopolamine for Human Muscarinic Receptor Subtypes

| Receptor Subtype | Ki Value (nM) |

| hM1 | 0.83[14] |

| hM2 | 5.3[14] |

| hM3 | 0.34[14] |

| hM4 | 0.38[14] |

| hM5 | 0.34[14] |

Table 2: Pharmacokinetic Parameters of Scopolamine

| Parameter | Oral Administration | Subcutaneous (SC) Administration | Transdermal Patch |

| Bioavailability | Limited, ~2.6% excreted unchanged[2][8] | Well absorbed[12] | High, sustained release[8] |

| Time to Peak Plasma Conc. (Tmax) | ~0.5 hours[8] | 10 - 30 minutes[12] | ~8 hours to reach steady state[8] |

| Peak Plasma Concentration (Cmax) | Varies with dose | 3.27 ng/mL (0.4 mg dose)[12] | ~100 pg/mL[8] |

| Elimination Half-life (t½) | Short[8] | ~220 minutes[12] | Long, due to continuous delivery |

| Metabolism | Significant first-pass metabolism[8], primarily by CYP3A4[2] | Metabolized by the liver[12] | Metabolized by the liver[12] |

Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades upon activation. Scopolamine blocks these pathways by preventing the initial binding of acetylcholine.

-

M1, M3, and M5 Receptors (Gq/11 Pathway): These receptors couple to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[15] IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[15] This cascade is fundamental to processes like smooth muscle contraction and glandular secretion.[15]

-

M2 and M4 Receptors (Gi/o Pathway): These receptors couple to inhibitory Gi/o proteins.[16] When activated, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of cyclic AMP (cAMP).[16][17] The Gβγ subunit can also directly modulate ion channels. This pathway is crucial for neuronal inhibition and slowing the heart rate.

Mandatory Visualization: Signaling Pathways

Caption: Gq/11 signaling pathway blocked by Scopolamine.

Caption: Gi/o signaling pathway blocked by Scopolamine.

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of scopolamine by measuring its ability to compete with a radiolabeled ligand for binding to muscarinic receptors.[18][19]

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target muscarinic receptor subtype (e.g., CHO cells expressing hM3) in an ice-cold lysis buffer.[20] Centrifuge the homogenate to pellet the membranes.[19] Wash the pellet and resuspend it in an assay buffer to a known protein concentration.[20]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Contains cell membranes, a fixed concentration of a radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS), and assay buffer.[21]

-

Non-specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a non-radiolabeled antagonist (e.g., 1 µM atropine) to saturate all specific binding sites.[19][21]

-

Competition: Contains membranes, radioligand, and varying concentrations of scopolamine.[19]

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[20]

-

Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C).[19][20] This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.[19][20]

-

Detection: Place the filters into scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[20][21]

-

Data Analysis: Calculate specific binding by subtracting the NSB counts from the total binding counts. Plot the percentage of specific binding against the logarithm of the scopolamine concentration. Use non-linear regression to fit the data and determine the IC50 value (the concentration of scopolamine that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

Caption: Experimental workflow for a Radioligand Binding Assay.

Protocol: Calcium Flux Functional Assay

This assay measures the functional antagonism of scopolamine at Gq-coupled receptors (M1, M3, M5) by monitoring changes in intracellular calcium concentration.[16]

Methodology:

-

Cell Preparation: Plate cells expressing the target receptor (e.g., HEK293 with hM1) in a clear-bottom 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or a FLIPR Calcium Assay Kit) by incubating them in a buffer containing the dye.[22][23] The dye will be taken up into the cytoplasm.

-

Compound Addition:

-

To antagonist wells, add varying concentrations of scopolamine and incubate.

-

To agonist control wells, add buffer only.

-

-

Stimulation & Measurement: Place the plate in a fluorescence microplate reader (e.g., FlexStation 3).[23] The instrument will inject a fixed concentration of a muscarinic agonist (e.g., carbachol) into all wells while simultaneously measuring the fluorescence intensity over time.[23]

-

Data Analysis: The binding of the agonist to the receptor triggers Ca2+ release, causing the dye to fluoresce.[23] The increase in fluorescence intensity is proportional to the increase in intracellular Ca2+. In wells pre-treated with scopolamine, the agonist-induced fluorescence signal will be inhibited in a dose-dependent manner. Plot the peak fluorescence response against the antagonist concentration to determine the IC50 of scopolamine.

Caption: Experimental workflow for a Calcium Flux Functional Assay.

Protocol: In Vivo Model of Cognitive Impairment

Scopolamine is widely used to induce a reversible model of cognitive impairment in rodents, which is instrumental for screening potential nootropic or anti-dementia therapies.[4][5][6]

Methodology:

-

Animal Acclimation: Acclimate male ICR or C57BL/6J mice to the housing and handling conditions for at least one week.[4][11]

-

Drug Administration:

-

Scopolamine Group: Administer this compound (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection.[13][24]

-

Vehicle Control Group: Administer an equivalent volume of saline i.p.

-

Test Compound Group: Administer the potential therapeutic agent at a set time before or after the scopolamine injection, depending on the study design (preventative vs. treatment).

-

-

Behavioral Testing: Approximately 30-40 minutes after scopolamine injection, subject the animals to behavioral paradigms that assess learning and memory.[7] Common tests include:

-

Morris Water Maze: Assesses spatial learning and memory. Scopolamine-treated animals typically show longer escape latencies to find the hidden platform.[4][13]

-

T-Maze / Y-Maze: Evaluates spatial working memory based on the animal's tendency to alternate arm entries.[5][24]

-

Passive Avoidance Test: Measures fear-motivated memory. Scopolamine impairs the ability to remember an aversive stimulus (e.g., a mild foot shock).[13]

-

-

Data Collection and Analysis: Record parameters such as escape latency, time spent in the target quadrant, number of platform crossings, or step-through latency. Analyze the data using appropriate statistical tests (e.g., ANOVA) to compare the performance of the test compound group against the scopolamine-impaired and vehicle control groups.

-

(Optional) Biochemical Analysis: After behavioral testing, brain tissue (particularly the hippocampus and cortex) can be collected to analyze markers of oxidative stress, apoptosis, or protein expression (e.g., BDNF, AChE activity) to investigate the underlying neuroprotective mechanisms of the test compound.[4][24][25]

Caption: Workflow for an in vivo Scopolamine-induced cognitive impairment model.

Conclusion

This compound remains a cornerstone tool in pharmacology and neuroscience. Its well-characterized, nonselective antagonism of all five muscarinic receptor subtypes provides a reliable method for probing the cholinergic system's role in physiological and cognitive processes. The quantitative data on its binding affinities and pharmacokinetics, combined with established protocols for its use in vitro and in vivo, make it an indispensable compound for both fundamental research and the preclinical development of novel therapeutics targeting cholinergic pathways.

References

- 1. Scopolamine - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Scopolamine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Scopolamine? [synapse.patsnap.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 7. Muscarinic Receptor Antagonists in Rats - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Scopolamine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 10. Comparison of the effects of a selective muscarinic receptor antagonist and hyoscine (scopolamine) on motion sickness, skin conductance and heart rate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems | PLOS One [journals.plos.org]

- 12. ovid.com [ovid.com]

- 13. Effects of chronic scopolamine treatment on cognitive impairment and neurofilament expression in the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 17. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. benchchem.com [benchchem.com]

- 22. Measurement of changes in functional muscarinic acetylcholine receptor density in single neuroblastoma cells using calcium release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Muscarinic M3 Receptor Assay with Frozen CHO Cells on FlexStation 3 Reader [moleculardevices.com]

- 24. Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Effects of Scopolamine Hydrobromide on Cholinergic Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Scopolamine hydrobromide is a tropane alkaloid and a classical anticholinergic agent, serving as a cornerstone in neuroscience research for modeling cholinergic deficits observed in various neurological and psychiatric disorders. Its primary mechanism involves the competitive, non-selective antagonism of muscarinic acetylcholine receptors (mAChRs). This action disrupts the normal signal transduction of acetylcholine (ACh), a critical neurotransmitter for cognitive functions such as learning, memory, and attention. This technical guide provides a comprehensive overview of the molecular and systemic effects of scopolamine on cholinergic pathways. It details the drug's mechanism of action, its impact on downstream signaling cascades, and the resultant neurochemical and electrophysiological changes. Furthermore, this document outlines key experimental protocols used to investigate these effects, supported by quantitative data and visual diagrams to facilitate a deeper understanding for research and drug development applications.

The Cholinergic Synapse: A Primer

To comprehend the effects of scopolamine, it is essential to first understand the normal functioning of a cholinergic synapse. Cholinergic neurotransmission is a multi-step process involving the synthesis, storage, release, and degradation of acetylcholine (ACh).

-

Synthesis and Storage : Acetylcholine is synthesized in the presynaptic terminal from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT). It is then packaged into synaptic vesicles.

-

Release : An action potential arriving at the presynaptic terminal depolarizes the membrane, opening voltage-gated calcium channels. The influx of Ca²⁺ triggers the fusion of synaptic vesicles with the presynaptic membrane, releasing ACh into the synaptic cleft.

-

Receptor Binding : ACh diffuses across the synaptic cleft and binds to postsynaptic muscarinic (mAChRs) and nicotinic (nAChRs) receptors, initiating a cellular response. Presynaptic mAChRs (typically M2/M4 subtypes) also exist, acting as autoreceptors that provide negative feedback to inhibit further ACh release.

-

Degradation : The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh into choline and acetate. Choline is then transported back into the presynaptic neuron for reuse.

Core Mechanism of Action: Muscarinic Antagonism

This compound functions as a high-affinity, non-selective, competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5).[1][2][3] Structurally similar to acetylcholine, scopolamine binds to the same site on the mAChR but does not activate it. By occupying the receptor, it prevents acetylcholine from binding and initiating downstream signal transduction.[2][4] This blockade occurs in both the central nervous system (CNS), as scopolamine readily crosses the blood-brain barrier, and the peripheral nervous system.[2]

The affinity of scopolamine for muscarinic receptors is high, though specific Ki (inhibition constant) values can vary depending on the tissue and assay conditions. While comprehensive Ki values across all human subtypes are not consistently reported in a single study, its potent, non-selective nature is a key characteristic.[5] For context, some studies have reported Ki values in the low nanomolar range. For example, one study reported a pKi of 9.39 for the M1 receptor in calf brain membranes, which translates to a Ki of approximately 0.41 nM.[5] It's important to note that at higher concentrations, scopolamine may also exhibit off-target effects, such as blocking 5-HT3 receptors with a Ki in the micromolar range (e.g., 6.76 μM).[6][7]

Disruption of Downstream Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that transduce signals through two primary pathways depending on the receptor subtype. Scopolamine's blockade of these receptors prevents the activation of these critical cascades.

-

Gq/11 Pathway (M1, M3, M5 Receptors): These receptors couple to Gq/11 proteins. Agonist binding normally activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular Ca²⁺, while DAG activates protein kinase C (PKC). This pathway is crucial for neuronal excitation and smooth muscle contraction.[8][9]

-

Gi/o Pathway (M2, M4 Receptors): These receptors couple to inhibitory Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This pathway is generally inhibitory, leading to effects like slowed heart rate and reduced neurotransmitter release via presynaptic autoreceptors.[8][10]

Scopolamine's antagonism prevents both of these signaling cascades from being initiated by acetylcholine.

Neurochemical and Electrophysiological Consequences

The antagonism of muscarinic receptors by scopolamine leads to significant and measurable changes in brain chemistry and electrical activity.

Effects on Neurotransmitter Levels

One of the most prominent effects of scopolamine is the disinhibition of presynaptic M2/M4 autoreceptors. By blocking this negative feedback loop, scopolamine administration leads to a substantial increase in the release of acetylcholine into the synaptic cleft. Paradoxically, this antagonist action increases the concentration of the endogenous agonist. Concurrently, the blockade of postsynaptic receptors means this excess ACh cannot exert its normal physiological effect. This increased cholinergic activity also leads to enhanced choline uptake into presynaptic terminals to support ACh synthesis, resulting in a decrease in extracellular choline levels.[11][12]

| Parameter | Brain Region | Change Induced by Scopolamine | Reference |

| Extracellular Acetylcholine (ACh) | Frontal Cortex (Rat) | ~10-fold increase | [11] |

| Hippocampus (Rat) | ~20-fold increase (+900%) | [11][13] | |

| Neostriatum (Rat) | ~185% increase | [14] | |

| Nucleus Accumbens (Rat) | ~250% increase | [14] | |

| Extracellular Choline | Frontal Cortex & Hippocampus (Rat) | ~2-fold decrease | [11] |

Receptor Plasticity

Chronic administration of a receptor antagonist can lead to compensatory changes in the target system. Studies have shown that long-term treatment with scopolamine results in an upregulation of muscarinic receptor density (Bmax) in various brain regions, including the cortex, hippocampus, and striatum.[15][16] This increase in receptor number can lead to a state of "supersensitivity" to cholinergic agonists.[15]

| Parameter | Brain Region | Change Induced by Chronic Scopolamine | Reference |

| Muscarinic Receptor Binding (Bmax) | Cortex, Hippocampus, Striatum | Significant Increase | [15][16] |

| Receptor Affinity (KD) | Cortex, Hippocampus, Striatum | No significant change | [16] |

Electrophysiological (EEG) Effects

Scopolamine induces characteristic changes in the quantitative electroencephalogram (qEEG), reflecting a shift in cortical arousal and activity. These changes are often likened to those seen in cognitive aging and dementia, reinforcing its use as a pharmacological model. The primary effects are a shift in spectral power from higher frequencies (alpha) to lower frequencies (delta and theta).[17][18][19]

| EEG Frequency Band | Typical Frequency Range | Change Induced by Scopolamine | Reference |

| Delta (δ) | 2.0 - 3.8 Hz | Significant Increase in Absolute & Relative Power | [18][19][20] |

| Theta (θ) | 4.0 - 5.8 Hz | Increase in Relative Power | [19][21] |

| Alpha (α) | 8.0 - 12.8 Hz | Significant Decrease in Relative & Absolute Power | [17][18][19] |

Key Experimental Methodologies

Investigating the effects of scopolamine on cholinergic pathways requires a range of specialized techniques. The following sections detail the protocols for three key experimental approaches.

Protocol: In Vivo Microdialysis for Neurotransmitter Measurement

This technique allows for the sampling of extracellular fluid from specific brain regions in freely moving animals to measure neurotransmitter levels in real-time.[22][23]

Methodology:

-

Surgical Implantation: Anesthetize the subject animal (e.g., rat). Using a stereotaxic frame, surgically implant a guide cannula targeted at the brain region of interest (e.g., hippocampus, prefrontal cortex). Secure the cannula with dental cement. Allow for a recovery period of several days.

-

Probe Insertion and Perfusion: On the day of the experiment, gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF), often containing an acetylcholinesterase inhibitor (e.g., neostigmine) to prevent degradation of ACh in the sample, at a low, constant flow rate (e.g., 1-2 µL/min).[23]

-

Baseline Collection: Allow the system to equilibrate for 1-2 hours. Begin collecting dialysate samples in timed fractions (e.g., every 15-20 minutes) to establish a stable baseline of extracellular ACh and choline levels.

-

Drug Administration: Administer this compound (e.g., 0.5 mg/kg, i.p. or s.c.) or vehicle.[12][24]

-

Post-Injection Sampling: Continue collecting dialysate samples for several hours to monitor the drug-induced changes in neurotransmitter levels.

-

Analysis: Quantify the concentration of ACh and choline in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[11][23]

Protocol: Radioligand Binding Assay for Receptor Density

This in vitro technique is used to quantify the density (Bmax) and affinity (Kd) of receptors in tissue homogenates by measuring the binding of a radiolabeled ligand.[25][26]

Methodology:

-

Tissue Preparation: Euthanize the animal and rapidly dissect the brain region of interest (e.g., cortex) on ice. Homogenize the tissue in a cold buffer solution.

-

Membrane Preparation: Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors. Wash and resuspend the membrane pellet in an assay buffer.[27] Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

Incubation: In a multi-well plate, incubate a fixed amount of membrane protein with varying concentrations of a radiolabeled muscarinic antagonist (e.g., [³H]-Quinuclidinyl benzilate, [³H]-QNB) to determine total binding.[15] In a parallel set of wells, include a high concentration of an unlabeled antagonist (e.g., atropine) to determine non-specific binding.

-

Separation: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. Quickly wash the filters with ice-cold buffer to remove any remaining unbound ligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the radioligand concentration and use non-linear regression analysis (e.g., Scatchard plot) to determine the Bmax (receptor density) and Kd (receptor affinity).

Protocol: Scopolamine-Induced Amnesia in the Morris Water Maze

The Morris Water Maze (MWM) is a widely used behavioral task to assess spatial learning and memory in rodents. Scopolamine is frequently used to induce deficits in this task, providing a model for evaluating potential cognitive-enhancing drugs.[28][29][30]

Methodology:

-

Apparatus: Use a large circular pool filled with opaque water. A small escape platform is hidden just below the water's surface in one quadrant. Visual cues are placed around the room to be used for spatial navigation.

-

Acclimation & Pre-training: Handle the animals (e.g., mice or rats) for several days before the experiment. Some protocols include a pre-training day where animals are allowed to swim freely and find a visible platform to assess motor and visual acuity.

-

Drug Administration: Prior to the training session (e.g., 30 minutes before), administer this compound (e.g., 1-3 mg/kg, i.p.) or vehicle to the respective groups.[29][31]

-

Acquisition Phase (Training): Conduct multiple training trials per day for several consecutive days (e.g., 4 trials/day for 4 days). In each trial, place the animal in the pool from a different start position and allow it to search for the hidden platform. Record the time taken to find the platform (escape latency) and the path taken using a video tracking system. Guide the animal to the platform if it fails to find it within a set time (e.g., 60 seconds).

-

Probe Trial (Memory Test): 24 hours after the final training session, remove the platform from the pool. Place the animal in the pool for a single trial (e.g., 60 seconds). Record the time spent and distance traveled in the target quadrant (where the platform was previously located).

-

Data Analysis: Compare the escape latencies during acquisition and the performance in the probe trial (e.g., time in target quadrant) between the scopolamine-treated and control groups. Scopolamine-treated animals are expected to show longer escape latencies and less preference for the target quadrant, indicating impaired spatial memory.[28]

Conclusion

This compound is a powerful pharmacological tool that profoundly impacts cholinergic pathways through the competitive antagonism of muscarinic receptors. This action disrupts downstream Gq and Gi-coupled signaling, leading to a cascade of neurochemical and electrophysiological changes, including increased synaptic acetylcholine levels and a shift in EEG power to lower frequencies. These effects manifest behaviorally as predictable and reproducible cognitive deficits, particularly in spatial learning and memory. The detailed methodologies presented herein provide a framework for leveraging scopolamine as a robust model to investigate cholinergic dysfunction and to screen novel therapeutic agents aimed at mitigating such deficits. A thorough understanding of its multifaceted effects is critical for its effective application in both basic and translational neuroscience research.

References

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Scopolamine? [synapse.patsnap.com]

- 3. Pharmacokinetics and pharmacodynamics in clinical use of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Npc200302 | C17H21NO4 | CID 11968014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scopolamine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Understanding G Protein Selectivity of Muscarinic Acetylcholine Receptors Using Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Signaling and regulation of G protein-coupled receptors in airway smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Effects of scopolamine on extracellular acetylcholine and choline levels and on spontaneous motor activity in freely moving rats measured by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of cholinergic drugs on extracellular levels of acetylcholine and choline in rat cortex, hippocampus and striatum studied by brain dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Peripherally injected scopolamine differentially modulates acetylcholine release in vivo in the young and aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Different effects of scopolamine on extracellular acetylcholine levels in neostriatum and nucleus accumbens measured in vivo: possible interaction with aversive stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chronic scopolamine treatment and brain cholinergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Relation between behaviorally augmented tolerance and upregulation of muscarinic receptors in the CNS: effects of chronic administration of chronic administration of scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Effects of scopolamine (0.25-0.75 mg i.m.) on the quantitative EEG and the neuropsychological status of healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. EEG changes following scopolamine administration in healthy subjects. Quantitative analysis during rest and photic stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. karger.com [karger.com]

- 20. karger.com [karger.com]

- 21. scite.ai [scite.ai]

- 22. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. Choline enhances scopolamine-induced acetylcholine release in dorsal hippocampus of conscious, freely-moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. giffordbioscience.com [giffordbioscience.com]

- 28. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. oatext.com [oatext.com]

- 30. A Comparative Study of the Impact of NO-Related Agents on MK-801- or Scopolamine-Induced Cognitive Impairments in the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Scopolamine Administration Modulates Muscarinic, Nicotinic and NMDA Receptor Systems - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Scopolamine Hydrobromide for Inducing Temporary Cognitive Deficits

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Scopolamine hydrobromide is a potent and widely utilized pharmacological tool for inducing transient and reversible cognitive impairments in both preclinical and clinical research. As a non-selective muscarinic acetylcholine receptor antagonist, scopolamine effectively disrupts cholinergic neurotransmission, a key pathway for learning, memory, and attention. This targeted mechanism of action makes it an invaluable model for studying the neurobiology of cognitive processes and for the preliminary screening of novel therapeutics aimed at mitigating cognitive dysfunction, particularly in the context of Alzheimer's disease. This guide provides a comprehensive overview of scopolamine's mechanism of action, detailed experimental protocols for its use in animal and human studies, quantitative data on its cognitive effects, and its applications and limitations in research and drug development.

Mechanism of Action

This compound's primary mechanism of action is the competitive antagonism of muscarinic acetylcholine receptors (mAChRs).[1][2] It is a non-selective antagonist, binding to all subtypes of muscarinic receptors (M1-M5) and thereby preventing the binding of the endogenous neurotransmitter, acetylcholine (ACh).[1] The M1 and M4 receptor subtypes, which are densely expressed in brain regions critical for cognition such as the hippocampus and cortex, are particularly implicated in the cognitive deficits induced by scopolamine.[1][3]

The cholinergic system is fundamental to a variety of cognitive functions, including the formation of new memories, sustained attention, and executive function.[4] By blocking mAChRs, scopolamine attenuates cholinergic signaling, leading to the observable cognitive deficits.[1][5]

Beyond its direct effects on the cholinergic system, scopolamine also indirectly modulates other neurotransmitter systems involved in cognition:

-

Glutamatergic System: Scopolamine can suppress the release of glutamate in the hippocampus, which is essential for the synaptic plasticity underlying learning and memory.[1][6]

-

Dopaminergic System: By acting on M2/M4 muscarinic autoreceptors located on dopaminergic neurons, scopolamine can increase dopamine release.[6][7] This is significant as both hypo- and hyper-dopaminergic states can negatively impact cognitive performance.[7]

Signaling Pathway Visualization

The following diagram illustrates the disruption of cholinergic signaling by scopolamine at the synaptic level.

Caption: Scopolamine competitively blocks muscarinic acetylcholine receptors.

Induced Cognitive Deficits

Administration of scopolamine results in a consistent and reproducible pattern of temporary cognitive impairments, including:

-

Memory: Profound deficits in short-term and working memory, as well as the encoding of new information (anterograde amnesia).[1][8] Episodic memory and tasks requiring free recall are particularly sensitive.[1] In contrast, the retrieval of well-consolidated memories is generally not affected.[1]

-

Learning: The ability to acquire new knowledge and skills is significantly hampered.[1]

-

Attention: Both sustained and selective attention are impaired.[9][10]

-

Psychomotor Speed: Reaction times are typically slowed across a range of cognitive tasks.[8]

Experimental Protocols

This section outlines standardized methodologies for the induction of cognitive deficits using scopolamine in both preclinical and clinical settings.

Preclinical Models (Rodents)

The scopolamine-induced amnesia model in rodents is a workhorse for the in vivo screening of potential cognitive enhancers.[4]

Typical Experimental Workflow:

Caption: Standard workflow for scopolamine studies in rodents.

Detailed Protocol: Morris Water Maze (MWM)

-

Subjects: Adult male mice (e.g., C57BL/6) or rats are commonly used.[11] Animals are group-housed with free access to food and water under a 12-hour light/dark cycle.

-

Apparatus: A circular tank (e.g., 120-150 cm diameter) is filled with water made opaque with a non-toxic substance. A submerged escape platform is hidden from view.

-

Procedure:

-

Training (Acquisition): Animals are trained over several days to locate the hidden platform from various starting positions.

-

Test Day: this compound (0.4-2.0 mg/kg) or a vehicle control (e.g., saline) is administered via intraperitoneal (i.p.) injection.[11][12]

-

Approximately 30 minutes post-injection, the animal is subjected to a probe trial where the platform is removed.

-

Key metrics include the time spent in the target quadrant and the number of crossings over the former platform location. A significant reduction in these measures in the scopolamine group indicates impaired spatial memory.

-

Clinical Studies (Humans)

In human research, the "scopolamine challenge" is employed to model cognitive deficits and to assess the pro-cognitive effects of investigational drugs.

Typical Experimental Workflow:

Caption: Standard workflow for human scopolamine challenge studies.

Detailed Protocol: Verbal Memory Task

-

Participants: Healthy adult volunteers are recruited following a comprehensive medical and psychiatric screening.

-

Study Design: A double-blind, placebo-controlled, crossover design is optimal to minimize inter-individual variability.

-

Procedure:

-

Participants receive either scopolamine (e.g., 0.3-1.2 mg, orally or intravenously) or a matching placebo on separate study days.[9][10]

-

Following a defined absorption period (e.g., 60-90 minutes), a battery of cognitive tests is administered.

-

For a verbal memory task, a list of words is presented, followed by immediate and delayed recall tests.

-

The primary endpoint is the number of correctly recalled words. A statistically significant decrease in recall performance in the scopolamine condition relative to placebo is indicative of memory impairment.[8]

-

Quantitative Data Summary

The following tables provide a synopsis of the quantitative effects of scopolamine on cognitive performance as reported in the literature.

Table 1: Effects of Scopolamine on Cognitive Performance in Preclinical Models

| Animal Model | Scopolamine Dose & Route | Cognitive Task | Key Quantitative Findings | Reference |

| Mouse | 2 mg/kg, i.p. | Step-down passive avoidance | Significant reduction in step-down latency, indicating impaired memory retention. | [12] |

| Mouse | 0.4 mg/kg, i.p. | Passive avoidance & MWM | Increased latency in the passive avoidance task and increased escape latency in the MWM. | |

| Mouse | 1 mg/kg, i.p. | Y-maze | Significant decrease in the percentage of spontaneous alternations, reflecting working memory deficits. | [11] |

| Mouse | 1 mg/kg, i.p. | Novel object recognition | Reduced discrimination index, demonstrating impaired recognition memory. | [11] |

| Rat | 1-1.5 mg/kg, i.p. | Various cognitive tasks | Reliable induction of cognitive impairment within one hour of administration. | [13] |

Table 2: Effects of Scopolamine on Cognitive Performance in Humans

| Study Population | Scopolamine Dose & Route | Cognitive Task | Key Quantitative Findings | Reference |

| Healthy Volunteers | 0.3, 0.6, 1.2 mg, oral | Sustained attention, Verbal learning | Dose-dependent impairment in sustained attention; verbal learning impaired at the highest dose. | [9] |

| Healthy Volunteers | Injection (dose not specified) | Free/immediate recall | Significant impairment in accuracy compared to placebo (Hedges' g = -1.00). | [8] |

| Healthy Volunteers | Not specified | Recognition memory | Significant impairment in accuracy (Hedges' g = -0.43, p = 0.004). | [8] |

| Healthy Volunteers | Not specified | Choice reaction time | Slower reaction times (Hedges' g = 2.08, p < 0.001) and reduced accuracy (Hedges' g = -0.86, p < 0.001). | [8] |

| Healthy Volunteers | 0.3 to 1.2 mg, oral | Verbal and spatial learning | Impaired acquisition of new information in a dose-dependent manner. | [10] |

Applications in Research and Drug Development

The scopolamine model serves several critical functions in neuroscience and pharmaceutical research:

-

Elucidating the Role of the Cholinergic System: It is a fundamental tool for investigating the contribution of cholinergic neurotransmission to various cognitive domains.[4]

-

Screening of Nootropic Compounds: The model is a standard platform for the in vivo screening of potential cognitive enhancers, especially those designed to treat the cholinergic deficits associated with Alzheimer's disease.[3][14][15]

-

Bridging Preclinical and Clinical Research: The applicability of the scopolamine challenge in both animals and humans provides a valuable translational bridge in drug development.

Limitations of the Scopolamine Model

While highly useful, it is crucial to acknowledge the limitations of this model:

-

Focus on Cholinergic Deficits: The model primarily recapitulates the cholinergic dysfunction seen in Alzheimer's disease but does not address other core pathologies such as amyloid-beta plaques and neurofibrillary tangles, although some evidence suggests chronic administration may induce amyloid deposition.[12][16]

-

Acute vs. Progressive Deficits: The acute and transient nature of scopolamine-induced deficits does not fully mimic the chronic and progressive cognitive decline characteristic of neurodegenerative diseases.

-

Predictive Validity: While a valuable screening tool, success in reversing scopolamine-induced deficits does not guarantee clinical efficacy in multifactorial conditions like Alzheimer's disease.

Conclusion

This compound is an indispensable tool for inducing temporary and reversible cognitive deficits, providing a robust and reproducible model for both basic and applied neuroscience research. A thorough understanding of its mechanism of action, appropriate experimental design, and inherent limitations allows researchers and drug development professionals to effectively utilize this model to advance our understanding of cognitive function and to accelerate the discovery of novel treatments for cognitive disorders.

References

- 1. Scopolamine - Wikipedia [en.wikipedia.org]

- 2. Scopolamine - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]

- 5. Neuroprotection of SAK3 on scopolamine-induced cholinergic dysfunction in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Investigating the Mechanisms Involved in Scopolamine-induced Memory Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of scopolamine on memory and attention: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Modelling dementia: effects of scopolamine on memory and attention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Portal [researchportal.murdoch.edu.au]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]

- 13. Food Science of Animal Resources [kosfaj.org]

- 14. eurekaselect.com [eurekaselect.com]

- 15. cogstate.com [cogstate.com]

- 16. atlasofscience.org [atlasofscience.org]

The Historical Trajectory of Scopolamine Hydrobromide in Scientific Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scopolamine, a tropane alkaloid derived from plants of the Solanaceae family, has a rich and multifaceted history in scientific and medical research.[1] From its early isolation to its contemporary use as a tool to model cognitive dysfunction, scopolamine hydrobromide has been instrumental in advancing our understanding of cholinergic systems and their role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the historical development of this compound in research, detailing key experimental protocols, quantitative data, and the signaling pathways it modulates.

Discovery and Early Milestones

The journey of scopolamine in modern science began in the late 19th century. Its official isolation is credited to the German scientist Albert Ladenburg in 1880.[2] The name "scopolamine" is derived from the plant Scopolia carniolica, from which it was first isolated.[3] An alternative name, "hyoscine," originates from another plant source, Hyoscyamus niger (black henbane).[2]

Early research focused on its anesthetic properties. In 1899, Dr. Schneiderlin proposed its use in combination with morphine for surgical anesthesia.[2] This led to the development of "twilight sleep" (Dämmerschlaf) in the early 1900s, a state of sedative-analgesia induced in childbirth using a combination of scopolamine and morphine.[4][5] While this application highlighted its potent central nervous system effects, concerns over safety and side effects eventually limited its widespread use in this context.

A significant milestone in the research and application of scopolamine came in the mid-20th century with the discovery of its antiemetic properties. It was found to be effective in preventing motion sickness, a use that continues to be a primary clinical application today, often administered via a transdermal patch.[3][4]

Elucidation of the Mechanism of Action: A Cholinergic Antagonist

Decades of research have firmly established scopolamine as a non-selective, competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[2][6] It acts on all five subtypes of muscarinic receptors (M1-M5), thereby inhibiting the effects of the neurotransmitter acetylcholine (ACh) in both the central and peripheral nervous systems.[4][7]

Muscarinic Receptor Binding Affinity

Quantitative studies have been crucial in characterizing the interaction of scopolamine with muscarinic receptors. Radioligand binding assays have determined the inhibitory constants (Ki) of scopolamine for the different human muscarinic receptor subtypes.

| Muscarinic Receptor Subtype | Scopolamine Ki (nM) |

| M1 | 0.83[8] |

| M2 | 5.3[8] |

| M3 | 0.34[8] |

| M4 | 0.38[8] |

| M5 | 0.34[8] |

| Caption: Inhibitory constants (Ki) of scopolamine for human muscarinic receptor subtypes. Lower Ki values indicate higher binding affinity. |

Impact on Acetylcholine Signaling

By blocking muscarinic receptors, scopolamine disrupts the normal signaling cascade initiated by acetylcholine. In the central nervous system, this disruption has profound effects on cognitive processes such as learning, memory, and attention.

Caption: Simplified diagram of the cholinergic signaling pathway and the inhibitory action of scopolamine.

Scopolamine as a Research Tool: Modeling Cognitive Impairment

One of the most significant contributions of scopolamine to neuroscience research is its use in creating animal models of cognitive impairment, particularly deficits in learning and memory.[3][4] These models are widely used to screen and evaluate potential nootropic drugs and treatments for dementia, including Alzheimer's disease.[3]

Experimental Protocol: Scopolamine-Induced Amnesia in Rodents

A standard protocol for inducing cognitive deficits in rodents involves the systemic administration of this compound prior to behavioral testing.

-

Animals: Adult male Swiss albino mice or Wistar rats are commonly used.[2]

-

Drug Preparation and Administration: this compound is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection.[2][9]

-

Dosage: A typical dose to induce amnesia is 1-3 mg/kg body weight.[2]

-

Timing: The injection is usually given 30-45 minutes before the start of the behavioral task to ensure the drug has taken effect.[2]

-

Control Groups:

-

A vehicle control group receives a saline injection to establish baseline performance.

-

A scopolamine-only group is used to confirm the induction of a cognitive deficit.[2]

-

-

Behavioral Assays: A variety of behavioral tests are used to assess different aspects of cognition, including:

Caption: Experimental workflow for the scopolamine-induced amnesia model in rodents.

Clinical Research and Therapeutic Applications

Beyond its use in basic research, this compound has been the subject of numerous clinical trials for various therapeutic indications.

Prevention of Motion Sickness and Postoperative Nausea and Vomiting (PONV)

Clinical studies have consistently demonstrated the efficacy of transdermal scopolamine in preventing motion sickness and PONV.

| Indication | Comparison | Outcome Measure | Relative Risk (RR) | 95% Confidence Interval (CI) | Number Needed to Treat (NNT) |

| Motion Sickness | Scopolamine vs. Placebo | Prevention of motion sickness | Significantly effective (p < 0.0001)[6] | - | - |

| PONV (0-24 hours) | Scopolamine vs. Placebo | Postoperative Vomiting | 0.63[13] | 0.55 - 0.73 | 5.6[13] |

| PONV (0-24 hours) | Scopolamine vs. Placebo | Postoperative Nausea | 0.59[14] | 0.48 - 0.73 | - |

| PONV (0-24 hours) | Scopolamine vs. Placebo | Any PONV | 0.73[14] | 0.60 - 0.88 | - |

Caption: Summary of quantitative data from clinical trials on the efficacy of transdermal scopolamine for motion sickness and PONV.

Research into Rapid Antidepressant Effects

More recently, research has explored the potential of scopolamine as a rapid-acting antidepressant. Clinical trials have shown that intravenous administration of scopolamine can produce significant antidepressant effects within a short period.

-

Study Design: Double-blind, placebo-controlled, crossover trials are often employed.[15]

-

Administration: Scopolamine is administered intravenously, typically at a dose of 4.0 µg/kg.[15]

-

Outcome Measures: The Montgomery-Asberg Depression Rating Scale (MADRS) is a common primary outcome measure.[15]

-

Key Findings: Studies have reported a rapid and significant reduction in MADRS scores following scopolamine administration compared to placebo.[15]

The proposed mechanism for this antidepressant effect involves the M2-muscarinic acetylcholine receptor (M2-AChR) and the downstream activation of the mTORC1-BDNF signaling pathway in the medial prefrontal cortex.[16]

Caption: Proposed signaling pathway for the rapid antidepressant effects of scopolamine.

Conclusion

The historical development of this compound in research illustrates a remarkable journey from a natural plant alkaloid to a sophisticated tool in neuroscience and a clinically valuable therapeutic agent. Its role as a non-selective muscarinic antagonist has been fundamental to our understanding of the cholinergic system's involvement in memory, cognition, and mood regulation. The continued exploration of its therapeutic potential, particularly in the realm of neuropsychiatric disorders, ensures that scopolamine will remain a subject of significant scientific interest for the foreseeable future.

References

- 1. Efficacy and safety of scopolamine compared to placebo in individuals with bipolar disorder who are experiencing a depressive episode (SCOPE-BD): study protocol for a randomised double-blind placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Scopolamine induced Rodent Amnesia Model - Creative Biolabs [creative-biolabs.com]

- 4. Scopolamine - Wikipedia [en.wikipedia.org]

- 5. Scopolamine augmentation of a newly initiated escitalopram treatment for major depressive disorder: study protocol for a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transdermal scopolamine in the prevention of motion sickness at sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Deliriant - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. Food Science of Animal Resources [kosfaj.org]

- 10. "Scopolamine induced deficits in a battery of cognitive tests: Compari" by Donald Bartholomew Hodges [digitalcommons.lib.uconn.edu]

- 11. criver.com [criver.com]

- 12. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP | MDPI [mdpi.com]

- 13. The efficacy and safety of transdermal scopolamine for the prevention of postoperative nausea and vomiting: a quantitative systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Transdermal scopolamine for the prevention of postoperative nausea and vomiting: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. psychiatry.wisc.edu [psychiatry.wisc.edu]

- 16. M2-AChR Mediates Rapid Antidepressant Effects of Scopolamine Through Activating the mTORC1-BDNF Signaling Pathway in the Medial Prefrontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

Neurobehavioral Effects of Long-Term Scopolamine Hydrobromide Exposure in Rats: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive overview of the neurobehavioral consequences of long-term scopolamine hydrobromide administration in rats, a widely utilized model for studying cognitive impairment, particularly relevant to dementia and Alzheimer's disease. This document synthesizes key findings on behavioral alterations, underlying molecular mechanisms, and detailed experimental protocols.

Introduction

This compound, a non-selective muscarinic acetylcholine receptor antagonist, is extensively used to induce cognitive deficits in animal models. While acute administration is known to cause transient memory impairments, long-term exposure protocols are increasingly employed to model the more chronic neurodegenerative aspects of diseases like Alzheimer's. Chronic scopolamine administration in rats leads to a range of neurobehavioral changes, including hyperactivity, altered anxiety levels, and significant learning and memory deficits. These behavioral outcomes are associated with profound neurochemical and structural changes in the brain, notably disruption of the cholinergic system and increased oxidative stress. This guide offers a detailed examination of these effects, presenting quantitative data, experimental methodologies, and visual representations of the implicated signaling pathways and workflows.

Data Presentation: Quantitative Neurobehavioral Effects

The following tables summarize the quantitative data from key behavioral assays performed on rats following long-term this compound exposure.

Open Field Test (OFT)

The Open Field Test is used to assess locomotor activity, exploration, and anxiety-like behavior.

| Parameter | Control Group (Mean ± SE) | Long-Term Scopolamine Group (Mean ± SE) | P-value | Reference |

| Locomotor Activity | ||||

| Peripheral Squares Crossed | 66.75 | 91.25 | P = 0.01 | |

| Rearing Frequency | 9.25 | 18.75 | P = 0.02 | |

| Exploratory Behavior | ||||

| Central Square Crossings | 2.00 | 9.25 | P = 0.01 | |

| Time in Central Squares (s) | 2.25 s | 9.75 s | P = 0.02 | |

| Anxiety-Like Behavior | ||||

| Freezing Time (s) | 0.75 s | 0.25 s | Not Significant | |

| Defecation (boli count) | 1.75 | 0.00 | Not Significant | |

| Stretch Attend Postures | 1.00 | 2.00 | Not Significant |

Morris Water Maze (MWM)

The Morris Water Maze is a widely used test for assessing spatial learning and memory.

| Parameter | Control Group (Mean ± SEM) | Long-Term Scopolamine Group (Mean ± SEM) | P-value | Reference |

| Escape Latency (Day 5) (s) | ~20 s | ~45 s | p < 0.05 | |

| Time in Target Quadrant (Probe Trial) | Data not consistently available in searches for long-term studies | Data not consistently available in searches for long-term studies | - |

Novel Object Recognition (NOR) Test

The Novel Object Recognition test evaluates recognition memory.

| Parameter | Control Group (Mean ± SEM) | Long-Term Scopolamine Group (Mean ± SEM) | P-value | Reference |

| Discrimination Index | Varies | Significantly reduced compared to control | p < 0.05 |

Note: While studies confirm a significant reduction in the discrimination index, specific numerical values for long-term scopolamine exposure were not consistently provided in the search results.

Experimental Protocols

This section details the methodologies for inducing and assessing the neurobehavioral effects of long-term scopolamine exposure in rats.

Animal Model and Drug Administration

-

Animals: Adult male Wistar or Sprague-Dawley rats are commonly used, typically weighing between 150-250g at the start of the experiment. Animals are housed in standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Long-Term Scopolamine Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection. A common dosage is 1-2 mg/kg, administered daily for a period ranging from 7 days to 7 weeks. Control animals receive equivalent volumes of saline.

Behavioral Assays

-

Apparatus: A square arena (e.g., 100x100x40 cm) with the floor divided into a grid of equal squares (e.g., 16 or 25). The central area is defined as the inner squares.

-

Procedure:

-

Each rat is individually placed in a corner of the open field.

-

The animal is allowed to freely explore the arena for a set period, typically 5-10 minutes.

-

Behavior is recorded using a video camera mounted above the arena.

-

The arena is cleaned with 70% ethanol between trials to eliminate olfactory cues.

-

Recorded behaviors include: number of peripheral and central squares crossed, rearing frequency, time spent in the central area, instances of freezing, defecation, and stretch-attend postures.

-

-

Apparatus: A large circular pool (e.g., 1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint. A small escape platform is submerged just below the water's surface in one of the four quadrants. The room should contain various distal visual cues.

-

Procedure:

-

Acquisition Phase: Rats are trained over several days (typically 5) with multiple trials per day (e.g., 4 trials). For each trial, the rat is placed in the water at a different starting position and allowed to swim until it finds the hidden platform. If the platform is not found within a set time (e.g., 60-90 seconds), the rat is guided to it. The time to find the platform (escape latency) is recorded.

-

Probe Trial: 24 hours after the final acquisition trial, the platform is removed, and the rat is allowed to swim for a fixed duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of spatial memory.

-

-

Apparatus: A square open field box, similar to the one used for the OFT. Two sets of three-dimensional objects that are distinct in shape and texture are required.

-

Procedure:

-

Habituation: Rats are allowed to freely explore the empty arena for a few minutes on consecutive days to acclimate to the environment.

-

Familiarization/Sample Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5-10 minutes). The time spent exploring each object is recorded.

-